Cas no 2134-38-5 (Ethyl 2-methylpyrimidine-5-carboxylate)

Ethyl 2-methylpyrimidine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-methylpyrimidine-5-carboxylate
- C8H10N2O2
- 2-Methyl-5-aethoxycarbonyl-pyrimidin
- 2-Methyl-pyrimidin-5-carbonsaeure-aethylester
- 2-methyl-pyrimidine-5-carboxylic acid ethyl ester
- AG-E-56392
- AGN-PC-002246
- ANW-53102
- CTK4E6543
- ethyl 2-methyl-5-pyrimidinecarboxylate
- SureCN2642000
- 2-Methyl-5-pyrimidinecarboxylic acid ethyl ester
- ethyl2-methylpyrimidine-5-carboxylate
- OTCUHRIIVIPBID-UHFFFAOYSA-N
- ethyl-2-methylpyrimidine-5-carboxylate
- PB32795
- HP21864
- ST1141075
- AB0056070
- AM20090188
- Z4406
- 2-Methylpyrimidine-5-carboxylic acid ethyl ester
- 134E385
- 5-Pyrimidinec
- DTXSID40562450
- DS-2102
- FT-0725946
- SCHEMBL2642000
- SY097583
- MFCD09863191
- 5-Pyrimidinecarboxylicacid,2-methyl-,ethyl ester
- AKOS005146373
- 5-Pyrimidinecarboxylic acid, 2-methyl-, ethyl ester
- CS-0045943
- 2134-38-5
- A15372
- DB-001026
- Ethyl 2-methylpyrimidine-5-carboxylate
-
- MDL: MFCD09863191
- インチ: 1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3
- InChIKey: OTCUHRIIVIPBID-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])N=C(C([H])([H])[H])N=C1[H])=O)C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 166.0743
- どういたいしつりょう: 166.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.1
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.13
- ふってん: 240 ºC
- フラッシュポイント: 99 ºC
- 屈折率: 1.508
- PSA: 52.08
Ethyl 2-methylpyrimidine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM107524-1g |
ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 97% | 1g |
$103 | 2023-01-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03399-5G |
ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 97% | 5g |
¥ 2,237.00 | 2023-03-20 | |
abcr | AB436324-250 mg |
Ethyl 2-methylpyrimidine-5-carboxylate, 95%; . |
2134-38-5 | 95% | 250mg |
€101.30 | 2023-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-50mg |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 98% | 50mg |
64.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y0980576-10g |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 95% | 10g |
$580 | 2024-08-02 | |
Fluorochem | 216431-1g |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 95% | 1g |
£84.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-1g |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 98% | 1g |
982CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-5g |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 98% | 5g |
4534CNY | 2021-05-08 | |
A2B Chem LLC | AD29865-100mg |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 97% | 100mg |
$32.00 | 2024-01-01 | |
Ambeed | A182923-250mg |
Ethyl 2-methylpyrimidine-5-carboxylate |
2134-38-5 | 98% | 250mg |
$20.0 | 2024-07-28 |
Ethyl 2-methylpyrimidine-5-carboxylate 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
Ethyl 2-methylpyrimidine-5-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5) in Chemical Biology and Pharmaceutical Research
Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5) has emerged as a key building block in medicinal chemistry and drug discovery due to its versatile pyrimidine scaffold. Recent studies have highlighted its potential as a precursor for various bioactive compounds, particularly in the development of kinase inhibitors and antiviral agents. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers developed a series of derivatives through structural modifications at the 2-methyl and 5-carboxylate positions, yielding compounds with improved selectivity and potency against B-cell malignancies. The ethyl ester moiety (2134-38-5) proved crucial for maintaining optimal pharmacokinetic properties while allowing for efficient prodrug conversion in vivo.
In the field of antiviral research, Ethyl 2-methylpyrimidine-5-carboxylate has shown promise as a scaffold for RNA-dependent RNA polymerase inhibitors. A recent Nature Communications paper (2024) reported its incorporation into nucleotide analogs that effectively inhibited SARS-CoV-2 replication. The 2-methyl group was found to enhance membrane permeability, while the ester functionality facilitated intracellular activation of the prodrug form.
Significant progress has also been made in synthetic methodology development. A 2024 Organic Letters publication described a novel one-pot synthesis of Ethyl 2-methylpyrimidine-5-carboxylate from β-keto esters and amidines, achieving 85% yield under mild conditions. This improved synthetic route addresses previous challenges in large-scale production and has enabled more extensive structure-activity relationship studies.
The compound's role in chemical biology probes has expanded recently, with several studies utilizing it as a starting material for photoaffinity labeling agents and activity-based protein profiling reagents. Its balanced hydrophobicity and small molecular weight make it particularly suitable for developing cell-permeable probes that can target challenging protein classes.
Looking forward, Ethyl 2-methylpyrimidine-5-carboxylate continues to attract attention for its potential in targeted protein degradation strategies. Preliminary results from ongoing research suggest its derivatives may serve as effective E3 ligase-recruiting moieties in PROTAC designs, offering new opportunities for addressing previously undruggable targets in oncology and neurodegenerative diseases.
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